molecular formula C26H26N4O3 B10897447 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide

Cat. No.: B10897447
M. Wt: 442.5 g/mol
InChI Key: ABPYBIOSWCWMAP-JVWAILMASA-N
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Description

N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Preparation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: This can be synthesized through the reaction of 4-(DIETHYLAMINO)PHENOL with an appropriate aldehyde under basic conditions.

    Formation of the QUINOLINECARBOHYDRAZIDE: This involves the reaction of 2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step is the condensation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE with QUINOLINECARBOHYDRAZIDE in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-(2-METHYL-5-NITROPHENYL)AMINE
  • N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-PHENYLAMINE

Uniqueness

N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-4-30(5-2)19-12-11-18(24(31)14-19)16-27-29-26(32)21-15-23(25-13-10-17(3)33-25)28-22-9-7-6-8-20(21)22/h6-16,31H,4-5H2,1-3H3,(H,29,32)/b27-16+

InChI Key

ABPYBIOSWCWMAP-JVWAILMASA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O

Origin of Product

United States

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